![molecular formula C12H15N5 B7784667 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine](/img/structure/B7784667.png)
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Overview
Description
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a piperidine ring, a triazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of these three distinct rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a piperidine derivative, followed by the formation of the triazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques. The process might also involve continuous flow chemistry to enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a fully saturated piperidine-triazole-pyridine compound .
Scientific Research Applications
Medicinal Chemistry
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine is primarily investigated for its pharmacological properties:
- Anticancer Activity : Research has indicated that compounds containing the triazole moiety can exhibit anticancer properties. The unique structure of this compound may enhance its efficacy against various cancer cell lines by modulating specific molecular targets involved in cancer progression.
- Anti-inflammatory Properties : The compound has been explored for its potential to act as an anti-inflammatory agent. Its ability to interact with inflammatory pathways presents opportunities for developing new therapeutic strategies.
Biochemical Applications
The compound serves as a ligand in biochemical assays. Its ability to bind selectively to various enzymes or receptors allows researchers to study enzyme kinetics and receptor-ligand interactions, which are crucial for understanding biological processes and drug development.
Synthetic Chemistry
In synthetic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates the development of novel derivatives with tailored properties for specific applications .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their anticancer activity. Among them, derivatives of this compound showed significant inhibition of proliferation in breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of specific signaling pathways .
Case Study 2: Anti-inflammatory Activity
In another investigation published in Pharmaceutical Biology, the anti-inflammatory effects of this compound were assessed using animal models of inflammation. Results indicated that administration of this compound led to a marked reduction in inflammatory markers and symptoms compared to control groups .
Mechanism of Action
The mechanism of action of 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Similar in structure but lacks the piperidine ring.
Piperidine derivatives: Compounds that contain the piperidine ring but differ in other structural aspects.
Triazole derivatives: Compounds with the triazole ring but different substituents.
Uniqueness
The uniqueness of 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine lies in its combination of three distinct rings, which confer a unique set of chemical and biological properties.
Biological Activity
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine, also known by its CAS number 917364-27-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 225.28 g/mol. The compound features a pyridine ring attached to a triazole moiety through a piperidine side chain, which is significant for its biological interactions.
Research has indicated that compounds containing triazole and pyridine structures often exhibit diverse biological activities. These include:
- Anticancer Activity : Compounds similar to this compound have shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives have been reported to activate apoptotic pathways in MCF-7 breast cancer cells, increasing total apoptosis by approximately 33% .
- Antimicrobial Properties : The triazole ring is known for its antifungal and antibacterial properties. Studies have demonstrated that related compounds exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Studies
Recent studies have highlighted the therapeutic potential of triazole-containing compounds:
- Anticancer Study : A derivative of the compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics. This suggests a promising avenue for developing new cancer therapies .
- Antimicrobial Efficacy : A comparative study on triazole derivatives showed that those with piperidine substitutions had enhanced antimicrobial activity against resistant strains of bacteria, indicating their potential as novel antibiotics .
Properties
IUPAC Name |
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-3,6,9,13H,4-5,7-8H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDVUFBATVFRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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